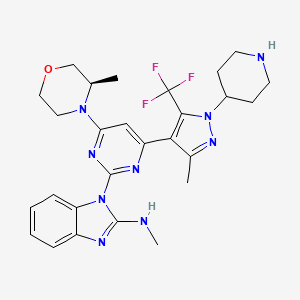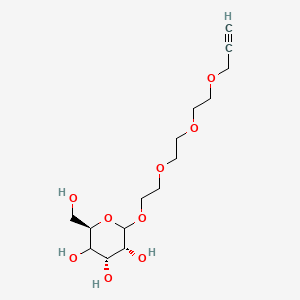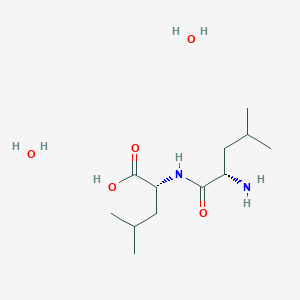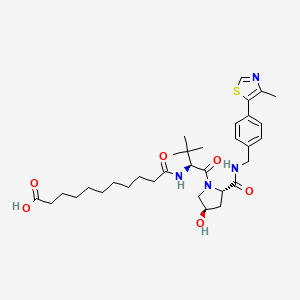
Atr-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Atr-IN-5 is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is known for its ability to interact with specific molecular targets, making it valuable in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Atr-IN-5 typically involves a multi-step process that includes the preparation of intermediate compounds followed by their transformation into the final product. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired yield and purity of this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and cost-effective production of large quantities of this compound while maintaining high standards of quality and consistency.
Chemical Reactions Analysis
Types of Reactions
Atr-IN-5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different properties.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions, such as:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.
Scientific Research Applications
Atr-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies of cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Atr-IN-5 involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to changes in cellular functions. The precise molecular targets and pathways involved depend on the specific application and context in which this compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Atr-IN-5 include:
- Atr-IN-1
- Atr-IN-2
- Atr-IN-3
- Atr-IN-4
Uniqueness
This compound is unique due to its specific molecular structure and the particular interactions it can have with its targets. This uniqueness makes it valuable for applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C27H32F3N9O |
|---|---|
Molecular Weight |
555.6 g/mol |
IUPAC Name |
N-methyl-1-[4-[(3R)-3-methylmorpholin-4-yl]-6-[3-methyl-1-piperidin-4-yl-5-(trifluoromethyl)pyrazol-4-yl]pyrimidin-2-yl]benzimidazol-2-amine |
InChI |
InChI=1S/C27H32F3N9O/c1-16-15-40-13-12-37(16)22-14-20(34-26(35-22)38-21-7-5-4-6-19(21)33-25(38)31-3)23-17(2)36-39(24(23)27(28,29)30)18-8-10-32-11-9-18/h4-7,14,16,18,32H,8-13,15H2,1-3H3,(H,31,33)/t16-/m1/s1 |
InChI Key |
ZSJYYMBWUZDZSE-MRXNPFEDSA-N |
Isomeric SMILES |
C[C@@H]1COCCN1C2=NC(=NC(=C2)C3=C(N(N=C3C)C4CCNCC4)C(F)(F)F)N5C6=CC=CC=C6N=C5NC |
Canonical SMILES |
CC1COCCN1C2=NC(=NC(=C2)C3=C(N(N=C3C)C4CCNCC4)C(F)(F)F)N5C6=CC=CC=C6N=C5NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![N-[(R)-(3-chloro-4-fluorophenyl)-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12407290.png)


![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetic acid](/img/structure/B12407299.png)
